Cas no 852144-31-1 (methyl 2-{4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}butanoate)
852144-31-1 structure
Product Name:methyl 2-{4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}butanoate
CAS-nummer:852144-31-1
MF:C17H20N4O2S
MW:344.431302070618
CID:6044659
PubChem ID:4160114
Update Time:2025-06-09
methyl 2-{4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}butanoate Chemische en fysische eigenschappen
Naam en identificatie
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- methyl 2-{4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}butanoate
- Butanoic acid, 2-[[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
- methyl 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate
- IDI1_009616
- methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate
- AKOS024592267
- 852144-31-1
- F0653-0239
- IFLab1_003157
- HMS1420P11
- methyl 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate
-
- Inchi: 1S/C17H20N4O2S/c1-4-14(16(22)23-3)24-17-20-19-15(21(17)5-2)12-10-18-13-9-7-6-8-11(12)13/h6-10,14,18H,4-5H2,1-3H3
- InChI-sleutel: QSXDEKPKSGAAJO-UHFFFAOYSA-N
- LACHT: C(OC)(=O)C(SC1N(CC)C(C2C3=C(NC=2)C=CC=C3)=NN=1)CC
Berekende eigenschappen
- Exacte massa: 344.13069707g/mol
- Monoisotopische massa: 344.13069707g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 7
- Complexiteit: 439
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 98.1Ų
Experimentele eigenschappen
- Dichtheid: 1.31±0.1 g/cm3(Predicted)
- Kookpunt: 567.8±60.0 °C(Predicted)
- pka: 15.22±0.30(Predicted)
methyl 2-{4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}butanoate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0653-0239-2μmol |
methyl 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate |
852144-31-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0653-0239-5μmol |
methyl 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate |
852144-31-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0653-0239-10μmol |
methyl 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate |
852144-31-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0653-0239-1mg |
methyl 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate |
852144-31-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0653-0239-2mg |
methyl 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate |
852144-31-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0653-0239-3mg |
methyl 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate |
852144-31-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0653-0239-4mg |
methyl 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate |
852144-31-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0653-0239-5mg |
methyl 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate |
852144-31-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0653-0239-10mg |
methyl 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate |
852144-31-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
methyl 2-{4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}butanoate Gerelateerde literatuur
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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